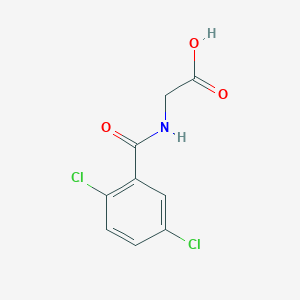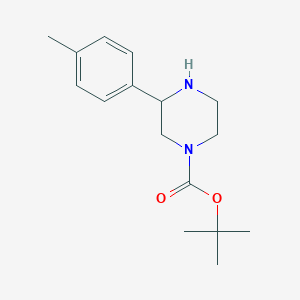
Antioxidant 5057
Vue d'ensemble
Description
Antioxidant 5057 is a useful research compound. Its molecular formula is C20H27N and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) in Water Treatment
The advanced oxidation processes are a focal point in the field of water treatment, specifically in the degradation of resistant compounds like acetaminophen (ACT). This review details the by-products, biotoxicity, and degradation pathways of ACT in AOPs. It emphasizes the use of the Fukui function in predicting reactive sites within the ACT molecule and highlights the environmental risks associated with the release of toxic by-products. The study contributes to enhancing the degradation efficiency of ACT in AOP systems (Qutob et al., 2022).
Catalysis and Organic Synthesis
The review centers on metal-catalyzed C-H bond functionalization reactions, a crucial aspect of biomimetic studies and organic synthesis. It specifically focuses on metalloporphyrin-catalyzed functionalizations, including hydroxylation, amination, and carbenoid insertion, discussing the achievements in this domain post-2000. The review provides insights into the selectivity and turnover numbers of these reactions, and the involvement of metal-oxo, -imido, and -carbene complexes, thus offering a comprehensive understanding of the reactivity of these species towards saturated C-H bonds (Che et al., 2011).
Environmental Impact of Parabens
Parabens, widely used as preservatives, are highlighted for their ubiquity in water environments and potential as weak endocrine disrupters. Despite effective wastewater treatments, parabens persist in effluents, surface water, and sediments, necessitating a review of their occurrence, fate, and behavior in aquatic environments. This review emphasizes the need for further study into the toxicity of chlorinated paraben by-products, shedding light on the environmental footprint of these widely used chemicals (Haman et al., 2015).
Mécanisme D'action
Target of Action
This compound is known for its applications in various chemical processes and is used in industries such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
Antioxidant 5057 is described as having low toxicity and being safe to use . It has unique liquid properties, making it convenient for measurement and transportation . It is characterized by outstanding thermal stability and strong high-temperature oxidation resistance . It also has good compatibility with oil products , suggesting that its action, efficacy, and stability may be influenced by the presence of oils or similar substances in the environment.
Analyse Biochimique
Biochemical Properties
N-phenylaniline;2,4,4-trimethylpent-1-ene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate .
Cellular Effects
N-phenylaniline;2,4,4-trimethylpent-1-ene affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . This modulation can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of N-phenylaniline;2,4,4-trimethylpent-1-ene involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on cytochrome P450 enzymes, altering their activity and thus influencing the metabolic pathways they control . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenylaniline;2,4,4-trimethylpent-1-ene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of N-phenylaniline;2,4,4-trimethylpent-1-ene vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have also been observed, where a certain dosage level must be reached before any noticeable effects occur .
Metabolic Pathways
N-phenylaniline;2,4,4-trimethylpent-1-ene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . Additionally, it may influence the activity of other enzymes and cofactors involved in related metabolic pathways .
Transport and Distribution
The transport and distribution of N-phenylaniline;2,4,4-trimethylpent-1-ene within cells and tissues are essential for its biochemical activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to various compartments, where it exerts its effects . The compound’s distribution within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
N-phenylaniline;2,4,4-trimethylpent-1-ene’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization is essential for its role in regulating cellular processes and metabolic pathways .
Propriétés
IUPAC Name |
N-phenylaniline;2,4,4-trimethylpent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.C8H16/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(3,4)5/h1-10,13H;1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLRTXFXBXILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)C.C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Liquid; [EPA ChAMP: Submissions - Robust Summaries] Brown powder with a mild amine odor; [R.T. Vanderbilt MSDS] | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00002 [mmHg] | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68411-46-1 | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


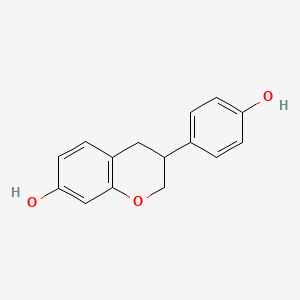
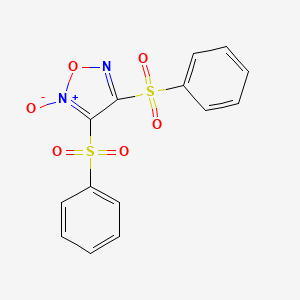
![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)
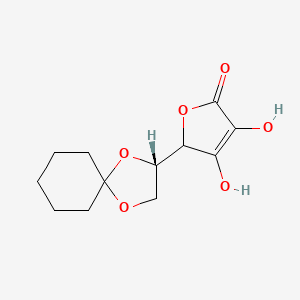
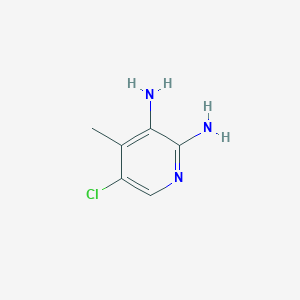

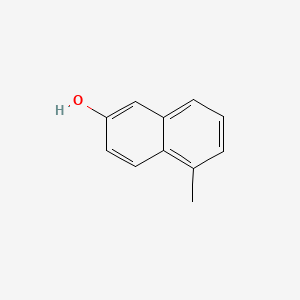
![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

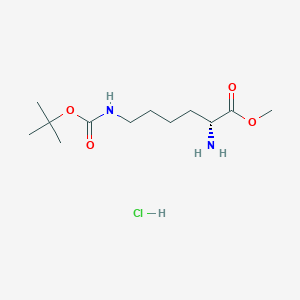
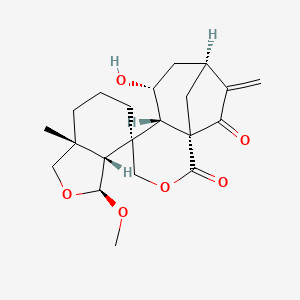
![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3029449.png)
